molecular formula C20H35NO B1246508 Clavepictine B

Clavepictine B

Cat. No. B1246508
M. Wt: 305.5 g/mol
InChI Key: BWYKUGCLFVUKMC-PFAWIIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavepictine B is a member of quinolizines.

Scientific Research Applications

  • Stereoselective Synthesis : The enantioselective total synthesis of Clavepictine B has been achieved, demonstrating the feasibility of stereocontrolled quinolizidine ring closure in the marine alkaloids clavepictines A, B, and pictamine. This synthesis confirmed the absolute stereochemistry of these compounds as 3R, 4S, 6S, 9aS (Toyooka et al., 1999).

  • Route Assembly : A notable short route for assembling Clavepictines A and B, featuring the elaboration of its trisubstituted piperidine moiety and the diastereoselective intramolecular conjugate addition, has been described. This synthesis also discusses the stereochemical course of this conjugate addition (Yu et al., 2006).

  • Synthesis via δ-Aminoallenes : The stereocontrolled total synthesis of Clavepictine B, establishing its absolute configuration, was achieved through key steps like diastereoselective silver(I)-promoted cyclization of δ-amino allenes. This synthesis also highlights the cross-coupling of enol triflates of N-acyl lactams as a key method in the stereoselective syntheses of quinolizidines (Ha & Cha, 1999).

  • Stereochemical Reductions : Research has examined the stereochemical course of reductions of iminium ions, which is relevant to the synthesis of Clavepictine A, thereby shedding light on the conformational preferences and the role of the reducing agent in determining reduction stereochemistry (Hart & Leroy, 1995).

properties

Product Name

Clavepictine B

Molecular Formula

C20H35NO

Molecular Weight

305.5 g/mol

IUPAC Name

(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol

InChI

InChI=1S/C20H35NO/c1-3-4-5-6-7-8-9-10-12-18-13-11-14-19-15-16-20(22)17(2)21(18)19/h8-10,12,17-20,22H,3-7,11,13-16H2,1-2H3/b9-8+,12-10+/t17-,18+,19-,20+/m0/s1

InChI Key

BWYKUGCLFVUKMC-PFAWIIGSSA-N

Isomeric SMILES

CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)O)C

Canonical SMILES

CCCCCCC=CC=CC1CCCC2N1C(C(CC2)O)C

synonyms

clavepictine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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